2-Propyl-1,3,2-benzodioxaborole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-propyl-1,3,2-benzodioxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c1-2-7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKLNEIFCBHZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2=CC=CC=C2O1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408590 | |

| Record name | 2-Propyl-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40218-49-3 | |

| Record name | 2-Propyl-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propylboronic acid catechol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the structure of 2-Propyl-1,3,2-benzodioxaborole?

For Researchers, Scientists, and Drug Development Professionals

Introduction

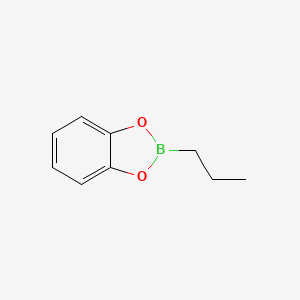

2-Propyl-1,3,2-benzodioxaborole, also known as B-propylcatecholborane, is an organoboron compound featuring a propyl group attached to the boron atom of a 1,3,2-benzodioxaborole heterocyclic system. This structure imparts unique chemical properties that make it a valuable reagent and building block in various chemical syntheses. Its molecular formula is C₉H₁₁BO₂, and it has a molecular weight of approximately 161.99 g/mol .[1] The core benzodioxaborole moiety is formed by the condensation of catechol with a boronic acid derivative.

Molecular Structure

The fundamental structure of this compound consists of a five-membered dioxaborole ring fused to a benzene ring. A propyl group is covalently bonded to the boron atom.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 40218-49-3 |

| Molecular Formula | C₉H₁₁BO₂ |

| Molecular Weight | 161.99 g/mol |

| IUPAC Name | This compound |

| SMILES | CCCB1OC2=CC=CC=C2O1 |

| InChI | InChI=1S/C9H11BO2/c1-2-7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3 |

Synthesis

The primary method for the synthesis of this compound involves the condensation reaction between propylboronic acid and catechol. This reaction is typically carried out in a suitable solvent with the removal of water to drive the equilibrium towards the product.

A general experimental protocol is as follows:

Materials:

-

Propylboronic acid

-

Catechol

-

Anhydrous toluene (or another suitable azeotroping solvent)

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add equimolar amounts of propylboronic acid and catechol.

-

Add a sufficient volume of anhydrous toluene to dissolve the reactants.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

¹H NMR:

-

Signals in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the protons on the benzene ring.

-

Signals in the aliphatic region corresponding to the propyl group: a triplet for the methyl (CH₃) protons, a multiplet for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the boron atom.

¹³C NMR:

-

Signals in the aromatic region for the carbon atoms of the benzene ring.

-

Signals corresponding to the carbon atoms of the propyl group. The carbon atom attached to boron will be a broad signal due to quadrupolar relaxation of the boron nucleus.

IR Spectroscopy:

-

Characteristic B-O stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

-

Aliphatic C-H stretching vibrations from the propyl group.

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of the compound.

-

Fragmentation patterns characteristic of the loss of the propyl group and fragmentation of the benzodioxaborole ring.

Applications in Research and Development

This compound serves as a key intermediate in organic synthesis. The carbon-boron bond can participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This makes it a valuable tool for the construction of complex organic molecules.

In the context of drug development, the benzodioxaborole scaffold is of interest due to its presence in some biologically active molecules. While specific research on the biological activity of this compound is limited, related compounds have been investigated for potential therapeutic applications.[1]

Conclusion

This compound is a structurally important organoboron compound with significant utility in synthetic chemistry. While its fundamental properties and synthesis are understood, a comprehensive public repository of its detailed experimental and spectral data is currently lacking. Further research and publication of this data would be highly beneficial for the scientific community, particularly for those in the fields of organic synthesis and medicinal chemistry.

References

Physical and chemical properties of 2-Propyl-1,3,2-benzodioxaborole.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Propyl-1,3,2-benzodioxaborole, also known as catechol propylboronate. The document details its molecular structure, physicochemical data, synthesis and purification protocols, reactivity, and its emerging role in medicinal chemistry.

Core Physical and Chemical Properties

This compound is an organoboron compound featuring a propyl group attached to a 1,3,2-benzodioxaborole ring system.[1] This structure imparts unique reactivity, making it a valuable reagent in organic synthesis and a scaffold of interest in drug discovery.[1]

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BO₂ | [1] |

| Molecular Weight | 161.99 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 40218-49-3 | [1] |

| Boiling Point | 73 °C @ 1 mbar | [3] |

| Density | 1.052 g/cm³ | |

| InChI Key | VIKLNEIFCBHZLL-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Freezer (2-8°C recommended) | [2] |

Synthesis and Purification

The primary synthetic route to this compound involves the condensation reaction between n-propylboronic acid and catechol. This is a dehydration reaction that often requires azeotropic distillation to remove water and drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

While a highly detailed, step-by-step protocol for this specific molecule is not widely published, the following general procedure is based on established methods for the synthesis of similar catecholborane esters.

Materials:

-

n-Propylboronic acid

-

Catechol

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add equimolar amounts of n-propylboronic acid and catechol.

-

Add a suitable volume of toluene to facilitate azeotropic removal of water.

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure.[3] A reported condition for a similar compound is 73 °C at 1 mbar.[3]

-

The purity of the final product should be assessed by analytical techniques such as NMR spectroscopy.

The synthesis workflow can be visualized as follows:

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl group (a triplet for the methyl protons, a multiplet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the boron atom) and the aromatic protons of the catechol ring (typically in the range of 6.8-7.2 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the three carbon atoms of the propyl group and the aromatic carbons of the benzodioxaborole moiety. The carbon atom attached to boron may show broadening due to the quadrupolar nature of the boron nucleus.[4]

-

¹¹B NMR: Boron-11 NMR spectroscopy is particularly useful for characterizing organoboron compounds. For tricoordinate boronic esters like this compound, the ¹¹B chemical shift is expected to be in the range of +20 to +35 ppm relative to BF₃·OEt₂.[5]

Chemical Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dominated by the electrophilic nature of the boron atom. This makes it susceptible to nucleophilic attack and a key participant in various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This compound serves as an effective coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Potential in Drug Development

The benzoxaborole and related benzodioxaborole scaffolds have garnered significant attention in medicinal chemistry due to their diverse biological activities. While specific studies on this compound are limited, the broader class of compounds has shown promise in several therapeutic areas.

Anti-inflammatory Activity via PDE4 Inhibition

Benzoxaboroles have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[6][7][8] By inhibiting PDE4, these compounds increase the intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory cytokines such as TNF-α, IL-23, and IL-17.[6] This mechanism of action is central to the therapeutic effect of the FDA-approved drug crisaborole for atopic dermatitis.[8]

Caption: The inhibitory effect of benzoxaboroles on the PDE4 signaling pathway.

Anticancer Potential

Several studies have highlighted the potential of benzoxaborole derivatives as anticancer agents.[9][10][11] The proposed mechanisms of action are varied and include the induction of apoptosis and cell cycle arrest.[9][10][11] For instance, certain benzoxaboroles have been shown to cause G2/M phase cell cycle arrest in ovarian cancer cells, leading to apoptosis.[9] The specific molecular targets for these anticancer effects are an active area of research.

Conclusion

This compound is a versatile chemical entity with established utility in organic synthesis and promising potential in the development of novel therapeutics. Its straightforward synthesis and predictable reactivity in cross-coupling reactions make it a valuable building block for chemists. Furthermore, the biological activities associated with the benzodioxaborole core, particularly in the realms of inflammation and oncology, underscore its significance for further investigation in drug discovery programs. Future research will likely focus on elucidating the specific biological targets of its derivatives and optimizing their pharmacological profiles.

References

- 1. Buy this compound | 40218-49-3 [smolecule.com]

- 2. This compound | 40218-49-3 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boron-containing compounds as preventive and chemotherapeutic agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

Synthesis of 2-Propyl-1,3,2-benzodioxaborole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2-Propyl-1,3,2-benzodioxaborole, a versatile organoboron compound with applications in organic synthesis and medicinal chemistry. The document details the core synthetic methodologies, presents quantitative data in a structured format, and includes a detailed experimental protocol for the most common synthesis route.

Introduction

This compound, a member of the benzodioxaborole family, is a valuable reagent and building block in modern organic chemistry. Its utility stems from the unique properties of the boronate ester functional group, which can participate in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The benzodioxaborole moiety is derived from catechol and provides a stable yet reactive platform for the propylboronic acid group. This guide focuses on the practical synthesis of this compound, providing the necessary information for its preparation in a laboratory setting.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through the direct condensation of propylboronic acid with catechol. This dehydration reaction is an equilibrium process that requires the removal of water to drive the reaction to completion. Alternative, multi-step pathways exist, often involving the initial formation of a different boronate ester followed by transesterification, or the construction of the propyl-boron bond via catalytic methods.

Direct Condensation of Propylboronic Acid and Catechol

The most direct and atom-economical method for the synthesis of this compound is the esterification reaction between propylboronic acid and catechol. The reaction proceeds with the elimination of two molecules of water.

Reaction Scheme:

Propylboronic acid + Catechol → this compound + 2 H₂O

To achieve high yields, the water produced during the reaction must be removed. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene, or by the use of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.

Catalytic Borylation followed by Transesterification

An alternative route involves the initial formation of a propylboronate ester, such as a pinacol ester, from a propyl halide or triflate. This is often achieved through palladium or copper-catalyzed borylation reactions with a diboron reagent like bis(pinacolato)diboron. The resulting propyl pinacol boronate ester is then transesterified with catechol to yield the final product. While this method is less direct, it can be advantageous when the starting material is a propyl halide rather than propylboronic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the direct condensation synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and purification methods employed.

| Parameter | Value | Notes |

| Reactants | ||

| Propylboronic Acid | 1.0 equivalent | |

| Catechol | 1.0 equivalent | |

| Solvent | Toluene or Diethyl Ether | Toluene is used for azeotropic removal of water. Diethyl ether can be used with a dehydrating agent. |

| Dehydrating Agent | Anhydrous MgSO₄ or Azeotropic Distillation | To drive the reaction equilibrium towards the product. |

| Reaction Temperature | Room Temperature to Reflux | Dependent on the solvent and method of water removal. |

| Reaction Time | 12 - 24 hours | Can be monitored by TLC or GC for completion. |

| Product Yield | High (typically >80%) | Yields are highly dependent on the efficiency of water removal and purification. |

| Purification Method | Vacuum Distillation | A common method for purifying the final product. |

| Boiling Point | ~75 °C @ 100 mmHg | Reported distillation condition for purification.[1] |

Experimental Protocol: Direct Condensation Method

This protocol describes a representative procedure for the synthesis of this compound from propylboronic acid and catechol using a dehydrating agent.

Materials:

-

Propylboronic acid

-

Catechol

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Anhydrous Diethyl Ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Argon or Nitrogen line)

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add propylboronic acid (1.0 eq.) and catechol (1.0 eq.).

-

Add anhydrous diethyl ether to the flask to dissolve the reactants.

-

To the stirred solution, add anhydrous magnesium sulfate (1.5 - 2.0 eq.) as a dehydrating agent.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, filter the mixture to remove the magnesium sulfate.

-

Wash the collected solid with a small amount of anhydrous diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation (e.g., ~75 °C at 100 mmHg) to yield pure this compound as a liquid.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the direct condensation synthesis of this compound.

Caption: Workflow for the direct synthesis of this compound.

References

In-Depth Technical Guide to 2-Propyl-1,3,2-benzodioxaborole (CAS Number: 40218-49-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-propyl-1,3,2-benzodioxaborole (CAS No. 40218-49-3). This organoboron compound, featuring a propyl-substituted benzodioxaborole core, serves as a versatile intermediate in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. Furthermore, emerging research suggests its potential in medicinal chemistry, with preliminary data indicating possible antiangiogenic and anticancer properties. This document consolidates available quantitative data, details experimental protocols, and presents key chemical and biological pathways through structured diagrams to support ongoing research and development efforts.

Chemical Information and Properties

This compound is an organic compound characterized by a five-membered dioxaborole ring fused to a benzene ring, with a propyl group attached to the boron atom.[1]

Chemical Structure and Identifiers

| Identifier | Value |

| CAS Number | 40218-49-3[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₉H₁₁BO₂[1] |

| Molecular Weight | 162.00 g/mol [1] |

| Canonical SMILES | CCCB1OC2=CC=CC=C2O1[1] |

| InChI Key | VIKLNEIFCBHZLL-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Reference |

| Boiling Point | 40-42 °C at 0.05 mmHg | [2] |

| Density | 1.052 g/mL at 25 °C | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the formation of the boronate ester from a corresponding boronic acid or through hydroboration routes.

Condensation of Propylboronic Acid with Catechol

A straightforward and common method for the synthesis of this compound is the direct condensation of propylboronic acid with catechol.[1] This reaction proceeds with the removal of water to drive the equilibrium towards the formation of the cyclic boronate ester.[1]

Experimental Protocol:

-

Reactants: Propylboronic acid, Catechol.

-

Solvent: A suitable solvent capable of azeotropically removing water, such as toluene.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of propylboronic acid and catechol.

-

Add a sufficient volume of toluene to suspend the reactants.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.[1]

-

Logical Relationship of Synthesis:

Caption: Synthesis via condensation of propylboronic acid and catechol.

Hydroboration-Based Routes

Hydroboration serves as a fundamental method for preparing organoborane intermediates that can be subsequently converted to this compound.[1] This typically involves the addition of a boron-hydrogen bond across a carbon-carbon multiple bond.[1]

Applications in Organic Synthesis

The presence of the boron atom makes this compound a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a competent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of bonds between the propyl group and various aryl or vinyl halides.[1]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reactants: this compound, Aryl or Vinyl Halide (e.g., bromide or iodide).

-

Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand).

-

Base: An aqueous solution of a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

-

Solvent: A two-phase system, often involving an organic solvent like toluene, dioxane, or THF, and water.

-

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the aryl/vinyl halide, and the palladium catalyst.

-

Add the organic solvent and the aqueous base.

-

Heat the mixture with vigorous stirring for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Suzuki-Miyaura Catalytic Cycle Workflow:

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Potential Biological Activity

Preliminary research indicates that this compound and related structures may possess valuable biological activities, particularly in the context of cancer therapy.

Antiangiogenic and Anticancer Properties

Studies have suggested that this compound is a candidate for the development of sulfonamides with antiangiogenic and anticancer properties.[1] The ability of a compound to inhibit angiogenesis—the formation of new blood vessels—is a crucial mechanism in preventing tumor growth.[1] Further research is required to fully elucidate the mechanism of action and to quantify the efficacy and safety of this compound in clinical settings.[1]

Signaling Pathway Hypothesis for Antiangiogenic Activity:

Caption: Hypothesized antiangiogenic mechanism of action.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons from the catechol ring, and resonances corresponding to the α, β, and γ protons of the propyl group.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons of the catechol moiety and the three carbons of the propyl chain. The carbon attached to the boron might be broadened due to quadrupolar relaxation.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (162.00 g/mol ).

Infrared (IR) Spectroscopy

Key IR absorption bands would likely include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C stretching for the aromatic ring, and B-O stretching vibrations characteristic of the dioxaborole ring.

Safety and Handling

Detailed safety and handling information for this compound is not extensively documented. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

This compound is a valuable organoboron compound with established utility in organic synthesis and promising potential in the field of medicinal chemistry. Its role as a coupling partner in Suzuki-Miyaura reactions is a key application. The preliminary indications of antiangiogenic and anticancer activities warrant further in-depth investigation to establish its therapeutic potential. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors. Further experimental work is necessary to fully characterize its biological activity and to develop detailed and optimized protocols for its various applications.

References

An In-depth Technical Guide to 2-Propyl-1,3,2-benzodioxaborole

This guide provides a detailed overview of the chemical properties, synthesis, and applications of 2-Propyl-1,3,2-benzodioxaborole, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is an organic compound featuring a benzodioxaborole core with a propyl group attached to the boron atom.[1] This structure makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.[1]

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₁BO₂ | [1][2][] |

| Molecular Weight | 161.99 g/mol (often rounded to 162) | [1][2][] |

| IUPAC Name | This compound | [1] |

| CAS Number | 40218-49-3 | [1][2] |

| Canonical SMILES | CCCB1OC2=CC=CC=C2O1 | [1] |

| InChI Key | VIKLNEIFCBHZLL-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a boron-containing compound with catechol or the hydroboration of an alkene.[1]

A common method for synthesizing compounds of this class is the reaction of catecholborane with an alkene, in this case, propylene. This hydroboration reaction adds the boron-hydrogen bond across the carbon-carbon double bond of the propylene.[4]

While a specific protocol for propylene is not detailed in the provided results, a well-documented procedure for a similar reaction, the hydroboration of 1-hexyne with catecholborane, can serve as a representative experimental methodology.[5] This process can be adapted for the synthesis of this compound from propylene.

Materials:

-

1-Hexyne (or Propylene gas)

-

Catecholborane

-

Nitrogen source

-

Ice-water bath

-

Round-bottomed flask equipped with a magnetic stirrer, thermometer, addition funnel (or gas inlet), and reflux condenser.

Procedure:

-

A three-necked, round-bottomed flask is assembled and flushed with nitrogen.[5]

-

The flask is charged with the alkene (e.g., 1-hexyne). For propylene, a continuous stream would be bubbled through the reaction mixture.

-

Catecholborane is added slowly to the stirred alkene.[5]

-

The reaction is exothermic and should be maintained at a controlled temperature (e.g., 60-70°C for 1-hexyne) using an ice-water bath for cooling as needed.[5]

-

After the initial reaction, the mixture is stirred at a slightly elevated temperature for a period (e.g., 2 hours at 60°C) to ensure the reaction goes to completion.[5]

-

The resulting product can then be purified by distillation under reduced pressure.[5]

Applications in Research and Development

This compound and related compounds are versatile reagents in organic chemistry and have potential applications in medicinal chemistry.

-

Organic Synthesis: This compound serves as a building block for creating more complex organic molecules. It is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1]

-

Medicinal Chemistry: The benzodioxaborole core is found in some biologically active molecules. Derivatives of this structure have been investigated for their potential anti-cancer properties, specifically for their ability to inhibit angiogenesis (the formation of new blood vessels).[1]

-

Material Science: Due to the presence of the boron atom, this compound may have unique electronic properties, making it a candidate for the development of new materials.[1]

References

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and History of Benzodioxaborole Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the course of benzodioxaborole compounds from their initial discovery to their establishment as a significant class of therapeutic agents. This document provides a comprehensive overview of the key historical milestones, detailed experimental protocols for seminal syntheses, and a thorough examination of the mechanisms of action that underpin their biological activity. Quantitative data is presented in structured tables for comparative analysis, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important class of boron-containing heterocycles.

A Serendipitous Discovery and the Dawn of Benzoxaborole Chemistry

The journey into the world of benzoxaboroles, the foundational cousins of benzodioxaboroles, began in 1957. In a seminal work, Swedish chemist Kurt Torssell reported the first synthesis and characterization of this novel class of organoboron compounds.[1][2][3] His initial research, published in Arkiv för Kemi, laid the groundwork for what would become a burgeoning field of medicinal chemistry.[2][4] Torssell's early work focused on the reaction of tolylboronic acids with N-bromosuccinimide to create ω-bromo and ω,ω-dibromo derivatives, which upon hydrolysis, yielded hydroxymethyl- and formylphenylboronic acids, key precursors to the benzoxaborole scaffold.[1]

Decades later, the unique properties of the boron atom within this heterocyclic system would be harnessed for therapeutic purposes, leading to the development of groundbreaking drugs.

The Rise of Catecholborane: A Key Benzodioxaborole Reagent

A significant leap in the broader field of organoboron chemistry, with direct implications for benzodioxaboroles, came in 1975. Nobel laureate Herbert C. Brown and his colleague S. K. Gupta published a landmark paper in the Journal of the American Chemical Society detailing the use of 1,3,2-benzodioxaborole, commonly known as catecholborane, as a versatile hydroboration reagent for alkenes and alkynes. This work opened up new avenues for the synthesis of a wide array of organoboron compounds, including precursors to more complex benzodioxaborole derivatives.

From Laboratory Curiosity to Lifesaving Medications: The Emergence of Tavaborole and Crisaborole

The therapeutic potential of benzoxaboroles burst into the spotlight with the development and subsequent FDA approval of two key drugs: tavaborole for the treatment of onychomycosis (toenail fungal infection) and crisaborole for atopic dermatitis.

Tavaborole (AN2690): A Novel Antifungal Agent

Tavaborole, chemically known as 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, was developed as a potent antifungal agent.[5] Its discovery stemmed from structure-activity relationship (SAR) investigations aimed at finding more effective treatments for onychomycosis.[5]

Crisaborole (AN2728): A Non-steroidal Anti-inflammatory Drug

Crisaborole, or 4-((1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy)benzonitrile, emerged from research into novel anti-inflammatory agents.[6] It was designed as a phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of psoriasis and atopic dermatitis.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for representative benzodioxaborole compounds, facilitating a comparative analysis of their physicochemical and biological properties.

Table 1: Physicochemical Properties of Key Benzodioxaborole Compounds

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Catecholborane | 1,3,2-Benzodioxaborole | C₆H₅BO₂ | 119.92 | 12 |

| Tavaborole | 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | C₇H₆BFO₂ | 151.93 | 135-136 |

| Crisaborole | 4-((1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy)benzonitrile | C₁₄H₁₀BNO₃ | 251.05 | Not Reported |

| 2-Hydroxy-1,3,2-benzodioxaborole | 2-Hydroxy-1,3,2-benzodioxaborole | C₆H₅BO₃ | 135.92 | 70-75[8] |

Table 2: Biological Activity of Tavaborole Against Fungal Pathogens

| Fungal Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Trichophyton rubrum | 4.0 - 8.0 | 8.0 | 8.0 | [9] |

| Trichophyton mentagrophytes | 4.0 - 8.0 | 4.0 | 8.0 | [9] |

| Candida species | 2 to >16 | 16 | 16 | [10] |

| Aspergillus species | 0.5 to 16 | 2 | 4 | [10] |

| Fusarium species | 8 to >16 | - | - | [10] |

Table 3: Inhibitory Activity of Crisaborole and Related Compounds Against PDE4

| Compound | PDE4B IC₅₀ (nM) | Reference |

| Crisaborole | 57.20 | [11] |

| Roflumilast | 0.7 | [12] |

| Apremilast | 140 | [12] |

| Compound 31 (Crisaborole analog) | 0.42 | [13] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key benzodioxaborole compounds, compiled from various sources.

Synthesis of Tavaborole (5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole)

The synthesis of tavaborole involves a multi-step process starting from 2-bromo-5-fluorobenzaldehyde.

Step 1: Synthesis of 2-Bromo-5-fluorobenzyl alcohol

To a solution of 2-bromo-5-fluorobenzaldehyde (75.0 g, 369 mmol) in ethanol (375 mL) at 0 °C, a solution of sodium borohydride (4.47 g, 118 mmol) in water (9 mL) is slowly added.[10] The reaction mixture is stirred at 0 °C for 1 hour. Water and ethyl acetate are then added, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-bromo-5-fluorobenzyl alcohol as a colorless solid.[10]

Step 2: Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

The synthesis from the benzyl alcohol precursor involves a lithiation reaction followed by reaction with a borate ester and subsequent cyclization. While the exact, detailed industrial protocol is proprietary, a representative laboratory-scale synthesis is as follows: 2-Bromo-5-fluorobenzyl alcohol is protected, for example, as a methoxymethyl (MOM) ether. The protected compound is then subjected to a lithium-halogen exchange using n-butyllithium at low temperature (e.g., -78 °C) in an inert solvent like THF. The resulting aryllithium species is then quenched with a trialkyl borate, such as triisopropyl borate. The reaction mixture is then acidified, which removes the protecting group and facilitates the spontaneous cyclization to form tavaborole. The crude product is then purified by crystallization. A similar procedure starting from 5-fluoro-2-formylphenylboronic acid involves reduction of the formyl group with sodium borohydride followed by crystallization to yield tavaborole.[1]

Synthesis of Crisaborole (4-((1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy)benzonitrile)

The synthesis of crisaborole is a multi-step process that can be achieved through various routes. A common pathway is outlined below.

Step 1: Synthesis of 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile

4-(4-Bromo-3-methylphenoxy)benzonitrile is treated with N-bromosuccinimide in a suitable solvent like carbon tetrachloride with a radical initiator (e.g., benzoyl peroxide) under reflux. The resulting benzylic bromide is then reacted with sodium acetate in a solvent like DMF, followed by hydrolysis with a base such as sodium hydroxide in methanol to afford 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.

Step 2: Borylation and Cyclization to Crisaborole

The hydroxyl group of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile is protected, for instance, with a tetrahydropyranyl (THP) group. The protected intermediate is then subjected to a lithium-halogen exchange with n-butyllithium at -78 °C in THF, followed by reaction with triisopropyl borate. The resulting boronate ester is then treated with hydrochloric acid, which removes the THP protecting group and induces cyclization to yield crude crisaborole.[14] The crude product is then purified by crystallization from a mixture of a protic and an aprotic solvent.[15]

Mechanisms of Action: Signaling Pathways and Molecular Interactions

The therapeutic efficacy of tavaborole and crisaborole stems from their highly specific interactions with key enzymes involved in fungal protein synthesis and mammalian inflammatory responses, respectively.

Tavaborole: Inhibition of Fungal Leucyl-tRNA Synthetase

Tavaborole exerts its antifungal activity by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[16] The boron atom of tavaborole plays a crucial role in this inhibition by forming a stable adduct with the cis-diol of the terminal adenosine of tRNALeu within the editing site of the enzyme. This trapping of the tRNA prevents its release and subsequent participation in protein synthesis, ultimately leading to fungal cell death.

Crisaborole: Inhibition of Phosphodiesterase 4 (PDE4)

Crisaborole is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade.[7] PDE4 degrades cyclic adenosine monophosphate (cAMP), a second messenger that downregulates the production of pro-inflammatory cytokines.[17] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, leading to a reduction in the release of inflammatory cytokines such as TNF-α, IL-12, and IL-23, thereby ameliorating the symptoms of atopic dermatitis.[18]

Structure-Activity Relationship (SAR) and Future Directions

The development of tavaborole and crisaborole has spurred extensive research into the structure-activity relationships of benzodioxaborole compounds. For antifungal activity, studies have shown that the presence of the boron atom is essential, and modifications to the benzoxaborole ring and its substituents can significantly impact potency and spectrum of activity.[19] Similarly, for PDE4 inhibition, the benzoxaborole scaffold serves as a key pharmacophore, with substitutions on the phenyl ring influencing binding affinity and selectivity.[13]

The unique properties of the boron atom, including its Lewis acidity and ability to form reversible covalent bonds, continue to make benzodioxaboroles an attractive scaffold for the design of novel therapeutic agents targeting a wide range of diseases. Future research in this area will likely focus on the development of new derivatives with improved pharmacokinetic profiles, enhanced target specificity, and novel mechanisms of action.

Conclusion

The discovery and development of benzodioxaborole compounds represent a remarkable success story in medicinal chemistry. From their humble beginnings as a synthetic curiosity, these boron-containing heterocycles have evolved into a clinically important class of drugs. The journey of tavaborole and crisaborole from the laboratory to the clinic underscores the power of chemical innovation in addressing unmet medical needs. As our understanding of the chemistry and biology of benzodioxaboroles continues to grow, we can anticipate the emergence of new and improved therapies based on this versatile and powerful scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3,2-Benzodioxaborole, 2-hydroxy- CAS#: 45770-13-6 [m.chemicalbook.com]

- 9. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jcadonline.com [jcadonline.com]

- 13. mdpi.com [mdpi.com]

- 14. WO2018207216A1 - Novel process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (crisaborole) - Google Patents [patents.google.com]

- 15. US10981939B2 - Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole) - Google Patents [patents.google.com]

- 16. Antifungal agent tavaborole as a potential broad-spectrum serine and metallo-β-lactamases inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Reactivity of Propyl-Substituted Benzodioxaboroles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of propyl-substituted benzodioxaboroles, a class of organoboron compounds with growing importance in organic synthesis and medicinal chemistry. This document details their synthesis, key reactions, and stability, supported by experimental protocols and quantitative data.

Introduction

Propyl-substituted benzodioxaboroles, specifically 2-propyl-1,3,2-benzodioxaborole, are organoboronates that feature a propyl group attached to the boron atom of the benzodioxaborole core. This core structure is derived from the reaction of a boronic acid with catechol. The presence of the propyl group, a simple alkyl substituent, provides a valuable model for understanding the behavior of more complex alkyl-substituted benzodioxaboroles in various chemical transformations. Their stability, coupled with the unique reactivity of the carbon-boron bond, makes them versatile intermediates in the construction of complex organic molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the hydroboration of propene or the reaction of a propyl Grignard reagent with a suitable benzodioxaborole precursor.

Synthesis via Hydroboration of Propene

A primary method for the synthesis of alkyl-substituted boranes is the hydroboration of alkenes. In this case, propene is reacted with a hydroborating agent, followed by esterification with catechol to yield the desired benzodioxaborole. A common hydroborating agent for this purpose is catecholborane (1,3,2-benzodioxaborole).

Experimental Protocol: Hydroboration of Propene with Catecholborane

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet is purged with nitrogen.

-

A solution of catecholborane (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is introduced into the flask.

-

The flask is cooled to 0 °C in an ice bath.

-

Propene gas is bubbled through the solution at a steady rate for a predetermined period, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification is achieved by vacuum distillation to afford the pure product.

A visual representation of the synthesis workflow is provided below:

Synthesis via Grignard Reaction

An alternative route involves the reaction of a propyl Grignard reagent with an electrophilic benzodioxaborole species, such as 2-isopropoxy-1,3,2-benzodioxaborole.

Experimental Protocol: Grignard Reaction

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, magnesium turnings (1.2 equivalents) are placed.

-

A small crystal of iodine is added to activate the magnesium.

-

A solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the magnesium turnings with gentle heating to initiate the Grignard reaction.

-

Once the reaction is initiated, the remaining 1-bromopropane solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

In a separate flask, a solution of 2-isopropoxy-1,3,2-benzodioxaborole (1.0 equivalent) in anhydrous diethyl ether is prepared and cooled to -78 °C.

-

The prepared propylmagnesium bromide solution is then added dropwise to the cooled solution of the benzodioxaborole precursor.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation.

Key Reactivity of Propyl-Substituted Benzodioxaboroles

The reactivity of this compound is dominated by the carbon-boron bond, which allows for its participation in a variety of important organic transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Propyl-substituted benzodioxaboroles serve as effective coupling partners for the introduction of a propyl group onto aromatic and heteroaromatic rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling with an Aryl Bromide

-

To a Schlenk flask are added the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

A degassed solvent system, typically a mixture of toluene and water (e.g., 4:1), is added.

-

The reaction mixture is heated to a specified temperature (e.g., 90 °C) and stirred for the required time (typically 12-24 hours), with reaction progress monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

A logical diagram illustrating the Suzuki-Miyaura cross-coupling pathway is shown below:

Oxidation

The carbon-boron bond in alkylboronates can be readily oxidized to a carbon-oxygen bond, providing a route to alcohols. This transformation is typically achieved using an oxidizing agent such as hydrogen peroxide in the presence of a base.

Experimental Protocol: Oxidation to 1-Propanol

-

This compound (1.0 equivalent) is dissolved in a suitable solvent such as THF in a round-bottom flask.

-

The solution is cooled to 0 °C in an ice bath.

-

An aqueous solution of sodium hydroxide (e.g., 3 M, 3.0 equivalents) is added, followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution, 3.0 equivalents), ensuring the temperature remains below 20 °C.

-

After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.

-

The reaction mixture is then extracted with diethyl ether.

-

The combined organic layers are washed with a saturated solution of sodium sulfite to quench any remaining peroxide, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed by distillation.

-

The resulting 1-propanol can be further purified by distillation if necessary.

Quantitative Data

While specific, peer-reviewed quantitative data for the reactions of this compound is not extensively available in the public domain, the following table provides representative data based on analogous reactions of similar alkylboronates.

| Reaction | Substrate 1 | Substrate 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Synthesis | Catecholborane | Propene | - | THF | 0 - RT | 4-6 | 70-85 |

| Suzuki-Miyaura | 4-Bromoanisole | This compound | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 90 | 18 | 80-95 |

| Oxidation | This compound | H₂O₂, NaOH | - | THF | 0 - RT | 2 | >90 |

Note: The yields are indicative and can vary based on the specific reaction conditions and the purity of the starting materials.

Spectroscopic Data

The following table summarizes the expected key spectroscopic data for this compound.

| Data Type | This compound |

| Molecular Formula | C₉H₁₁BO₂ |

| Molecular Weight | 161.99 g/mol |

| ¹H NMR (CDCl₃, δ) | ~7.2-7.0 (m, 4H, Ar-H), ~1.5 (q, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃), ~0.9 (t, 2H, B-CH₂-) |

| ¹³C NMR (CDCl₃, δ) | ~148 (Ar-C-O), ~122 (Ar-C), ~112 (Ar-C), ~20 (br, B-CH₂-), ~18 (-CH₂-), ~14 (-CH₃) |

| Mass Spec (EI) | m/z 162 (M⁺) |

Note: The chemical shifts (δ) are approximate and can vary slightly depending on the solvent and instrument used. The signal for the carbon attached to boron in the ¹³C NMR spectrum is often broad due to quadrupolar relaxation.

Stability and Handling

Propyl-substituted benzodioxaboroles are generally stable compounds that can be handled under normal laboratory conditions. They are less susceptible to hydrolysis and oxidation compared to their corresponding boronic acids. However, prolonged exposure to moisture and strong oxidizing agents should be avoided. For long-term storage, it is recommended to keep them in a cool, dry place under an inert atmosphere.

Conclusion

Propyl-substituted benzodioxaboroles are valuable and versatile intermediates in organic synthesis. Their straightforward synthesis and predictable reactivity in key transformations like the Suzuki-Miyaura cross-coupling and oxidation make them important tools for the construction of a wide range of organic molecules. This guide provides a foundational understanding of their core reactivity, which is essential for researchers and scientists in both academic and industrial settings, particularly those involved in drug discovery and development. Further exploration into the reactivity of functionalized propyl-substituted benzodioxaboroles will undoubtedly continue to expand their utility in the chemical sciences.

Spectroscopic Profile of 2-Propyl-1,3,2-benzodioxaborole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Propyl-1,3,2-benzodioxaborole. Due to the limited availability of directly published, complete experimental spectra for this specific molecule, this document presents a combination of reported data for closely related analogs and predicted values based on established spectroscopic principles. This guide is intended to serve as a reliable reference for the identification and characterization of this compound in a research and development setting.

Molecular Structure and Properties

This compound, also known as B-n-propylcatecholborane, is an organoboron compound with the molecular formula C₉H₁₁BO₂ and a molecular weight of approximately 162.00 g/mol [1]. Its structure consists of a propyl group attached to the boron atom of a 1,3,2-benzodioxaborole ring system.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound.

¹H NMR Spectroscopy Data

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons of the benzodioxaborole ring and the aliphatic protons of the propyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | Multiplet | 4H | Ar-H |

| ~1.5 - 1.7 | Sextet | 2H | -CH₂-CH₂ -CH₃ |

| ~0.9 - 1.1 | Triplet | 2H | -CH₂ -CH₂-CH₃ |

| ~0.8 - 1.0 | Triplet | 3H | -CH₂-CH₂-CH₃ |

Note: Predicted values are based on the analysis of similar structures and general chemical shift principles.

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum will display signals for the aromatic carbons and the propyl chain carbons. The carbon attached to the boron atom may show broadening due to quadrupolar relaxation of the boron nucleus.

| Chemical Shift (δ, ppm) | Assignment |

| ~148-150 | C -O |

| ~122-124 | Ar-C H |

| ~112-114 | Ar-C H |

| ~25-30 | -C H₂-CH₂-CH₃ |

| ~18-22 | -CH₂-C H₂-CH₃ |

| ~13-15 | -CH₂-CH₂-C H₃ |

| Broad or unobserved | C -B |

Note: Predicted values are based on data for related benzodioxaborole derivatives and propyl-substituted aromatic compounds[2].

Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorptions corresponding to the aromatic ring, C-H bonds, and B-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium-Strong | Aliphatic C-H stretch |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |

| ~1300-1400 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch |

Note: Predicted values are based on characteristic IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| ~162 | Molecular ion [M]⁺ |

| ~119 | Loss of propyl group [M - C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the solvent or TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the liquid sample of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion electrospray ionization mass spectrometer (ESI-MS).

GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Conditions:

-

Column: A suitable capillary column (e.g., HP-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Data Processing:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that peak and identify the molecular ion and major fragment ions.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Integration of data from different spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide to Organoboron Compounds in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoboron compounds, organic derivatives of borane, have become indispensable tools in modern organic synthesis since the pioneering work of Herbert C. Brown and Akira Suzuki, who were awarded Nobel Prizes for their contributions.[1] This guide provides a comprehensive overview of the core principles, key reactions, and applications of organoboron chemistry, with a particular focus on its relevance to drug discovery and development. Organoboron compounds are valued for their stability, low toxicity, and high functional group tolerance, making them superior to many other organometallic reagents.[1][2]

The utility of organoboron compounds stems from the unique properties of the carbon-boron (C-B) bond. This bond has low polarity, rendering alkylboron compounds generally stable, though susceptible to oxidation.[3] Boron's electron deficiency in its common trivalent state makes organoboranes strong electrophiles and Lewis acids.[3][4] This electronic nature is central to their reactivity and the diverse transformations they enable.

Core Synthetic Methodologies

Two pillars of organoboron chemistry are hydroboration and palladium-catalyzed cross-coupling reactions. These methodologies provide efficient and selective pathways to a vast array of organic molecules.

Hydroboration-Oxidation

First reported by H.C. Brown in the late 1950s, the hydroboration-oxidation reaction is a two-step process that converts alkenes and alkynes into alcohols.[5] The reaction is renowned for its predictable regioselectivity and stereospecificity.

The hydroboration step involves the addition of a borane reagent (e.g., BH₃, 9-BBN, disiamylborane) across a double or triple bond. This addition is typically anti-Markovnikov, with the boron atom adding to the less sterically hindered carbon atom.[5][6] The reaction proceeds via a syn-addition, where the boron and hydrogen atoms are delivered to the same face of the multiple bond.[6]

The subsequent oxidation of the resulting organoborane, commonly achieved with hydrogen peroxide and a base, replaces the C-B bond with a C-OH bond with retention of stereochemistry.[6][7]

Key Features of Hydroboration-Oxidation:

-

Anti-Markovnikov Regioselectivity: The hydroxyl group is installed on the less substituted carbon.[6]

-

Syn-Stereospecificity: The hydrogen and hydroxyl groups are added to the same side of the original double bond.[6]

-

No Carbocation Rearrangements: The concerted mechanism avoids the formation of carbocation intermediates.[5]

Experimental Protocol: Hydroboration-Oxidation of an Alkene using 9-BBN

Objective: To synthesize an alcohol from an alkene via an anti-Markovnikov hydration.

Materials:

-

Alkene (1.0 eq)

-

9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M solution in THF, 1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Hydroboration:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (e.g., 5.5 mmol) in anhydrous THF (2.5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 9-BBN solution in THF (5.5 mmol) to the stirred alkene solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The completion of this step yields a solution of the B-alkyl-9-BBN derivative.

-

-

Oxidation:

-

Cool the reaction mixture to 0 °C.

-

Carefully add the 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. Maintain the temperature below 40°C.

-

After the addition is complete, allow the mixture to stir at room temperature for at least 1 hour, or until the reaction is complete (monitored by TLC or GC).

-

Add diethyl ether to the reaction mixture to extract the product.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude alcohol.

-

Purify the product by column chromatography on silica gel.

-

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[8] This reaction is exceptionally versatile, with a broad substrate scope and excellent functional group tolerance.[8]

The catalytic cycle generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) intermediate.[8]

-

Transmetalation: The organic group from the organoboron species is transferred to the palladium center, a step that is facilitated by the base.[8]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

-

Aryl bromide (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

SPhos (1.2-6 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (e.g., 0.02 mmol), and SPhos (e.g., 0.04 mmol).

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[9]

-

-

Reaction Execution:

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

-

Quantitative Data Summary

The efficiency of these key reactions is highly dependent on the choice of reagents and reaction conditions. The following tables summarize representative quantitative data.

| Hydroboration Reagent | Alkene Substrate | Regioselectivity (% Primary Alcohol) | Reference |

| BH₃·THF | 1-Hexene | 94 | |

| 9-BBN | 1-Hexene | >99 | [5] |

| Disiamylborane | 1-Hexene | 98 | [6] |

| BH₃·THF | Styrene | 80 | |

| 9-BBN | Styrene | >99 | [3] |

Table 1: Regioselectivity of Common Hydroborating Agents.

| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ / 1 | KF | Dioxane | RT | 95 | [10] |

| 4-Chloroanisole | Phenylboronic acid | Pd/IPr·HCl | KOMe | Toluene | 40 | 91 | |

| 3-Chloroindazole | 5-Indoleboronic acid | P2 | K₃PO₄ | Dioxane/H₂O | 100 | 92 | [2] |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 85 | [9] |

Table 2: Representative Yields for Suzuki-Miyaura Cross-Coupling Reactions.

Synthesis of Organoboron Compounds

While organoboron reagents are commercially available, their synthesis in the laboratory is often necessary. Common methods include:

-

From Grignard or Organolithium Reagents: The reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis, is a traditional and widely used method for preparing boronic acids.[11][12]

-

Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between a halide or triflate and a diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) provides a direct route to boronic esters.[13]

-

C-H Borylation: The direct, transition-metal-catalyzed conversion of C-H bonds to C-B bonds is a highly atom-economical method for synthesizing organoboron compounds.[13][14]

Experimental Protocol: Synthesis of Phenylboronic Acid

Objective: To synthesize phenylboronic acid from bromobenzene.

Materials:

-

Magnesium turnings

-

Iodine (a single crystal)

-

Bromobenzene

-

Anhydrous diethyl ether

-

Trimethyl borate

-

Sulfuric acid (10%)

-

Diethyl ether

-

Hexane

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stir bar, place magnesium turnings.

-

Add a crystal of iodine and a small amount of anhydrous diethyl ether.

-

Add a small portion of bromobenzene to initiate the reaction. Once initiated, add the remaining bromobenzene dissolved in anhydrous diethyl ether dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture until most of the magnesium has reacted.

-

-

Borylation:

-

Cool the Grignard reagent to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of trimethyl borate in anhydrous diethyl ether to the stirred Grignard reagent.

-

After the addition, allow the mixture to warm to room temperature and stir for several hours.

-

-

Hydrolysis and Isolation:

-

Pour the reaction mixture onto a mixture of crushed ice and 10% sulfuric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure. The crude phenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexane).

-

Applications in Drug Development and Medicinal Chemistry

The unique properties of boron make it an attractive element for incorporation into drug candidates. The vacant p-orbital on the sp²-hybridized boron atom allows it to act as a Lewis acid and form reversible covalent bonds with biological nucleophiles, a key feature in the mechanism of action of several boron-containing drugs.

Bortezomib: A Case Study

Bortezomib (Velcade®) is a dipeptidyl boronic acid that was the first proteasome inhibitor to be approved by the FDA for the treatment of multiple myeloma. Its mechanism of action involves the reversible inhibition of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[15]

Inhibition of the proteasome by bortezomib disrupts the degradation of IκB, the inhibitory protein of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[15][16] This leads to the accumulation of IκB, which in turn prevents the translocation of NF-κB to the nucleus.[15] The inhibition of the NF-κB signaling pathway disrupts the transcription of genes involved in cell survival and proliferation, ultimately leading to apoptosis in cancer cells.[15][17]

Visualizations

Experimental Workflow for Organoboron Synthesis and Application

Caption: General workflow for the synthesis and application of organoboron compounds.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Bortezomib Inhibition of the NF-κB Signaling Pathway

Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and NF-κB activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. grokipedia.com [grokipedia.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]